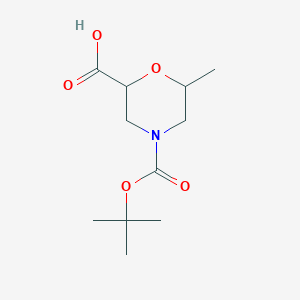

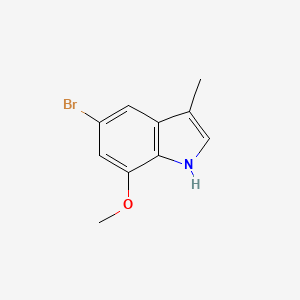

4-Bromo-2,3-dihydro-1-benzofuran-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-2,3-dihydro-1-benzofuran-3-amine” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . The synthesis of these compounds often requires the use of metal complex catalysis .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives often involve cyclization processes . For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Applications De Recherche Scientifique

Pharmacological Significance

Benzofuran compounds exhibit a wide range of biological activities, making them significant in the development of new therapeutic agents. These compounds have been found to possess anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. For instance, novel benzofuran derivatives have shown potential as natural drug lead compounds due to their significant anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease. Similarly, benzofuran scaffolds have been utilized as anticancer agents, highlighting their importance in pharmaceutical research (Yu-hang Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives have also emerged as promising scaffolds for designing antimicrobial agents, showing efficiency against various clinically approved targets. The structural uniqueness of benzofuran and its derivatives, including well-known compounds like psoralen and 8-methoxypsoralen, have been used in treating skin diseases such as cancer or psoriasis. This showcases benzofuran's potential in developing new antimicrobial candidates (Asha Hiremathad et al., 2015).

Chemical Synthesis and Material Science

In material science and chemical synthesis, benzofuran derivatives have been used as intermediates in the synthesis of complex molecules. For instance, arylmethylidenefuranones have been involved in reactions with C- and N-nucleophiles, leading to the formation of a wide range of compounds such as amides, benzofurans, and heterocyclic compounds, demonstrating the versatility of benzofuran derivatives in synthetic chemistry (I. Kamneva et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2,3-dihydrobenzofuran-3-amine is the Bromo and Extra Terminal domain (BET) . The BET family consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains .

Mode of Action

4-Bromo-2,3-dihydrobenzofuran-3-amine has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This compound interacts with its targets by binding to the bromodomains, inhibiting their function .

Pharmacokinetics

It is noted that the development of this compound involved improving its solubility, which would positively impact its bioavailability .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that this compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

4-bromo-2,3-dihydro-1-benzofuran-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWXLXRSLLDBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)